![molecular formula C19H15N3O2 B14168019 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione CAS No. 76896-48-5](/img/structure/B14168019.png)
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core with methyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of the desired compound under mild reaction conditions . The reaction typically involves the use of a neutral catalyst such as trityl chloride in chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, but on a larger scale. The use of eco-friendly and magnetized biopolymer cellulose-based heterogeneous acid catalysts has been explored for the synthesis of functionalized pyrimidoquinolines, providing a green chemistry approach .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antifungal, antimalarial, and anticancer properties
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MDM2 E3 ligase, which plays a role in the regulation of the p53 tumor suppressor protein . This inhibition can lead to the activation of p53 and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 10-Ethyl-3-methylpyrimido[4,5-b]quinoline-2,4-dione
- 3-Methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-2,4-diones
- 3-Methyl-10-ethylpyrimido[4,5-b]quinoline-2,4-dione
Uniqueness
3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methyl and phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
76896-48-5 |
|---|---|
Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C19H15N3O2/c1-12-7-9-14(10-8-12)22-16-6-4-3-5-13(16)11-15-17(22)20-19(24)21(2)18(15)23/h3-11H,1-2H3 |
InChI Key |
VTZFQICGFIQGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C=C4C2=NC(=O)N(C4=O)C |
solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


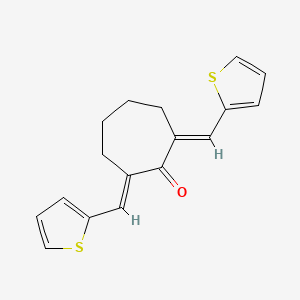
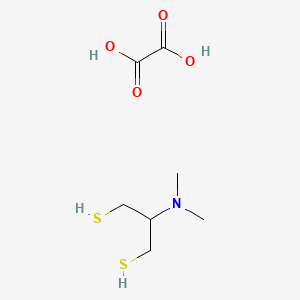
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
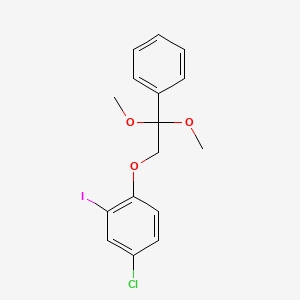
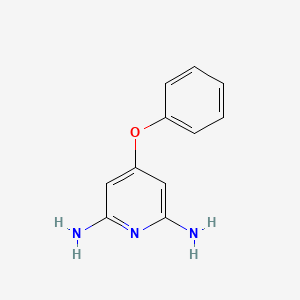
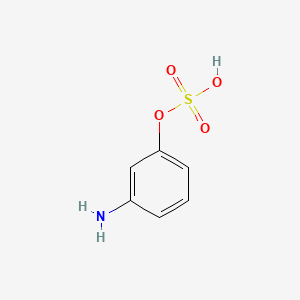
![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
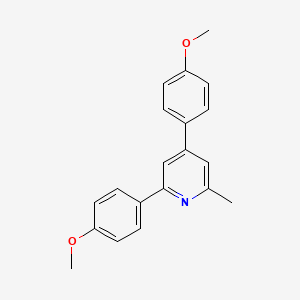
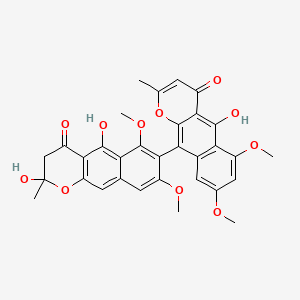
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)
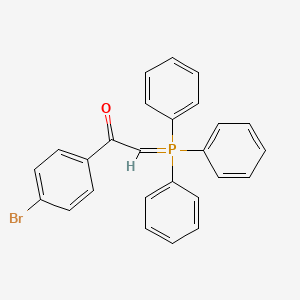
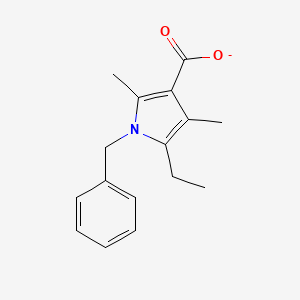
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
